molecular formula C11H11N3OS B2441045 N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 36231-88-6

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2441045
CAS No.: 36231-88-6
M. Wt: 233.29
InChI Key: KYHJEDVPYDGHQI-UHFFFAOYSA-N
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Description

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound with the molecular formula C11H11N3OS It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities

Mechanism of Action

Target of Action

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide has been studied as a potential anticancer agent and human carbonic anhydrase inhibitor . Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ions . They play a crucial role in various biological processes, including pH regulation, ion transport, and biosynthetic reactions .

Mode of Action

The compound interacts with its targets, primarily carbonic anhydrases, inhibiting their activity . This inhibition disrupts the normal function of these enzymes, leading to changes in cellular processes that can have therapeutic effects .

Biochemical Pathways

The inhibition of carbonic anhydrases by this compound affects various biochemical pathways. For instance, it can disrupt pH regulation and ion transport, which are critical for cell survival and function . The exact downstream effects of these disruptions depend on the specific cellular context and the other biochemical pathways involved .

Pharmacokinetics

The compound’s molecular weight (233294) and linear formula (C11H11N3OS) suggest that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The primary result of this compound’s action is the inhibition of carbonic anhydrases, leading to disruptions in cellular processes . In the context of cancer, this can result in the death of cancer cells or the inhibition of their proliferation . The exact molecular and cellular effects depend on the specific type of cancer and the other biochemical pathways involved .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and its interaction with its targets . Additionally, the presence of other molecules can influence the compound’s absorption and distribution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Nitrophenyl)benzamide
  • N-(4-Methoxyphenyl)benzamide
  • N-(4-Chlorophenyl)benzamide

Uniqueness

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct biological activities compared to other benzamide derivatives. The ethyl group on the thiadiazole ring also contributes to its unique chemical properties and reactivity .

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-2-9-13-14-11(16-9)12-10(15)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHJEDVPYDGHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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